2-(3-bromo-4-fluorophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-bromo-4-fluorophenyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that includes two nitrogen atoms and three carbon atoms . The presence of bromine and fluorine atoms on the phenyl ring suggests that this compound may have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an imidazole ring attached to a phenyl ring via a single bond. The phenyl ring would have bromine and fluorine substituents .
Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the bromine and fluorine atoms, as well as the imidazole ring. These groups could potentially participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could potentially affect its reactivity, polarity, and other properties .
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of imidazole derivatives, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, involves a multistep process including nitration, chlorination, N-alkylation, reduction, and condensation. These compounds are crucial intermediates for developing biologically active molecules. The structural confirmation is typically achieved through 1H NMR, Mass spectra, and other spectroscopic methods, showcasing their complex chemical nature and potential as versatile building blocks in organic synthesis (Wang et al., 2016).
Antimicrobial Activity
A notable application of imidazole derivatives is their potent antimicrobial activity. For instance, derivatives like 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole have demonstrated significant inhibitory effects against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of imidazole compounds in addressing antibiotic resistance challenges (Al‐Qawasmeh et al., 2010).
Structural and Computational Analysis
The comprehensive structural analysis through X-ray crystallography, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of compounds like 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole illustrates their intricate molecular architecture. These studies not only confirm the molecular structure but also provide insights into the stability, charge distribution, and potential interaction sites within the molecules, essential for designing targeted therapeutic agents (Jayashree et al., 2019).
Physicochemical Properties and Application Potential
The investigation of physicochemical properties, such as vapor pressure and enthalpy of vaporization of phenyl substituted imidazoles, lays the groundwork for their practical applications in material science and pharmaceutical formulation. Understanding these properties can lead to the development of compounds with tailored physicochemical characteristics for specific industrial applications (Emel’yanenko et al., 2017).
Anticancer and Radiosensitizing Properties
The synthesis and biological evaluation of novel imidazole derivatives have highlighted their potential as anticancer agents and radiosensitizers. These compounds exhibit cytotoxicity towards cancer cells and can enhance the effectiveness of radiation therapy. This dual functionality underscores the therapeutic potential of imidazole derivatives in oncology, offering new avenues for cancer treatment strategies (Karki et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKOOSBSYNRMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CN2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368667-05-3 |
Source
|
Record name | 2-(3-bromo-4-fluorophenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.